Cyclopropanecarboxylate;hydrochloride
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Overview
Description
Cyclopropanecarboxylate;hydrochloride is a chemical compound that features a cyclopropane ring attached to a carboxylate group, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylate;hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific conditions such as the presence of strong bases or catalysts to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the ring strain in the cyclopropane ring, which makes it more reactive compared to other cyclic compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of cyclopropanecarboxylic acid derivatives, while reduction can yield cyclopropylmethanol derivatives .
Scientific Research Applications
Cyclopropanecarboxylate;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals . In medicine, derivatives of this compound are investigated for their potential therapeutic effects, such as antiviral and anticancer activities . Additionally, in the industry, it is used in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of cyclopropanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to target proteins or enzymes . This rigidity also increases the metabolic stability of the compound, making it more effective in exerting its biological effects .
Comparison with Similar Compounds
Cyclopropanecarboxylate;hydrochloride can be compared with other cyclopropane-containing compounds such as cyclopropanecarboxylic acid and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its hydrochloride salt form, which can influence its solubility and stability . Other similar compounds include donor-acceptor cyclopropanes, which are used in organic synthesis for their ability to undergo various chemical transformations .
Properties
IUPAC Name |
cyclopropanecarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBIPKSFOQACNA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClO2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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